3-(4-Ethylphenyl)-2-methyl-1-propene
Overview
Description
3-(4-Ethylphenyl)-2-methyl-1-propene is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the alkylation of 4-ethylphenylacetylene with methyl iodide in the presence of a strong base such as sodium amide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon (Pd/C) or nickel-based catalysts can be employed to facilitate the alkylation reaction. The use of continuous flow reactors can also improve efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.
Reduction: Formation of 3-(4-ethylphenyl)-2-methylpropane.
Substitution: Formation of halogenated derivatives such as 4-ethylbromobenzene.
Scientific Research Applications
3-(4-Ethylphenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-2-methyl-1-propene involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol: A related compound with a hydroxyl group instead of a propene chain.
4-Ethylbenzaldehyde: An oxidation product of 3-(4-Ethylphenyl)-2-methyl-1-propene.
4-Ethylbenzoic acid: Another oxidation product with a carboxylic acid group.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its combination of an ethyl-substituted phenyl ring with a propene chain allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-ethyl-4-(2-methylprop-2-enyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-8H,2,4,9H2,1,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXRWENIEHSLNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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